molecular formula C10H11ClN4O3 B1333695 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine CAS No. 257932-06-2

7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B1333695
CAS No.: 257932-06-2
M. Wt: 270.67 g/mol
InChI Key: OXXZTIXFMCJHEJ-UHFFFAOYSA-N
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Description

7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound with the molecular formula C10H11ClN4O3. It is a member of the benzoxadiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, diethylamino group, and a nitro group attached to a benzoxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the nitration of 7-chloro-2,1,3-benzoxadiazole followed by the introduction of the diethylamino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with diethylamine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 7-amino-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
  • 7-chloro-N,N-diethyl-4-amino-2,1,3-benzoxadiazol-5-amine
  • 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-6-amine

Uniqueness

7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to its specific substitution pattern on the benzoxadiazole ring, which imparts distinct chemical and biological properties. The presence of the chloro, diethylamino, and nitro groups in specific positions allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O3/c1-3-14(4-2)7-5-6(11)8-9(13-18-12-8)10(7)15(16)17/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXZTIXFMCJHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370905
Record name 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257932-06-2
Record name 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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